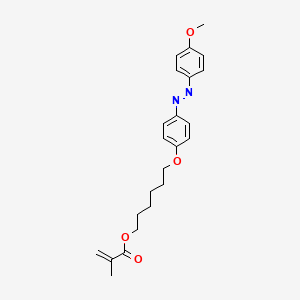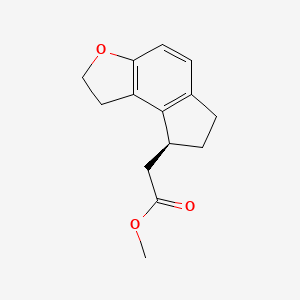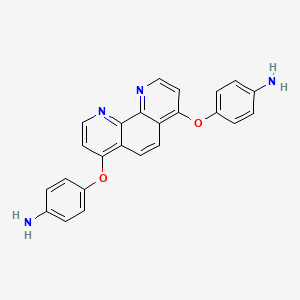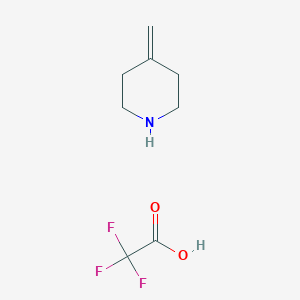
N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transition Metal Coordination Chemistry
Hydroxylamine derivatives, including those similar to N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine, play a crucial role in transition metal coordination chemistry. These compounds act as ligands that can form stable complexes with various metal ions, such as chromium(III), manganese(II), nickel(II), and cadmium(II). Such complexes have implications in biological nitrification and the coordination chemistry of peroxide, showcasing their potential in environmental and industrial applications (Belock et al., 2008).
Polymerization Control
In polymer science, certain hydroxylamine derivatives have been used to improve control over nitroxide-mediated polymerization processes. For instance, solvent effects involving derivatives of hydroxylamine, such as improved control in the polymerization of isoprene, have been observed, leading to narrower molecular weight distributions. This highlights their role in manufacturing polymers with specific properties (Harrisson, Couvreur, & Nicolas, 2012).
Biocatalysis and Chemical Synthesis
Research on the oxyfunctionalization of pyridine derivatives using whole cells or enzymes demonstrates the versatility of pyridine-based hydroxylamines in producing valuable chemical intermediates. These processes are particularly useful in the pharmaceutical and polymer industries, where such intermediates are key synthons for drugs and materials with unique properties (Stankevičiūtė et al., 2016).
Antibacterial Agents
The development of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents showcases the potential of hydroxylamine derivatives in medicinal chemistry. These compounds have demonstrated potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains, highlighting their potential as novel therapeutic agents (Wencewicz et al., 2011).
Synthesis and Drug Metabolism
In drug development, understanding the metabolism of compounds like flumatinib, which contains a pyridine moiety similar to that in this compound, is crucial. Studies on its metabolites in chronic myelogenous leukemia patients provide insights into the metabolic pathways, including demethylation and oxidation, relevant to the development and optimization of new drugs (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPNXJMABFZERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



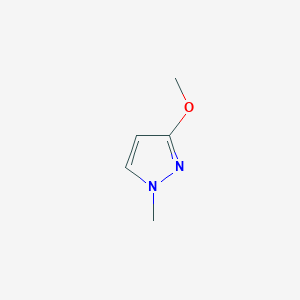
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)

![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
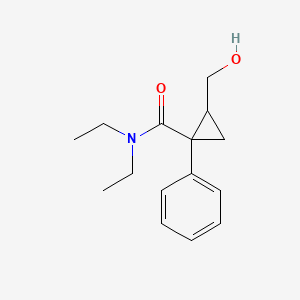
![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)
![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)
